Oral Bioavailability: CZC-25146 Achieves 4-Fold Higher Systemic Exposure Than CZC-54252 in Murine Models
CZC-25146 demonstrates an oral bioavailability (F) of 4% in male CD-1 mice following a 5 mg/kg oral dose, which directly contrasts with the structurally related chlorinated analog CZC-54252 that exhibits an oral bioavailability of only 1% under comparable conditions [1]. This 4-fold difference in systemic exposure translates to an AUC₀–∞ of 2,878–2,894 h·ng/mL for CZC-25146 versus 724 h·ng/mL for CZC-54252 at equivalent oral doses [1]. The enhanced oral exposure of CZC-25146 is accompanied by a lower plasma clearance (CL = 2.3 mL/min/kg) compared to CZC-54252 (CL = 3.8 mL/min/kg), indicating superior metabolic stability [1].
| Evidence Dimension | Oral Bioavailability (F, %), Systemic Exposure (AUC₀–∞), and Plasma Clearance (CL) |
|---|---|
| Target Compound Data | CZC-25146: F = 4%, AUC₀–∞ = 2,878–2,894 h·ng/mL, CL = 2.3 mL/min/kg (5 mg/kg PO, male CD-1 mice) |
| Comparator Or Baseline | CZC-54252 (chlorinated analog): F = 1%, AUC₀–∞ = 724 h·ng/mL, CL = 3.8 mL/min/kg (5 mg/kg PO, male CD-1 mice) |
| Quantified Difference | 4-fold higher oral bioavailability; 4-fold higher systemic exposure (AUC); 1.65-fold lower plasma clearance |
| Conditions | Male CD-1 mice; 5 mg/kg oral (PO) dose; pharmacokinetic parameters calculated from plasma concentration-time profiles |
Why This Matters
Procurement of CZC-25146 over CZC-54252 is justified when in vivo studies require sustained systemic drug exposure with less frequent oral dosing, as the 4-fold bioavailability advantage reduces the total compound quantity required for equivalent target engagement.
- [1] Deng X, Dzamko N, Prescott A, Davies P, Liu Q, Yang Q, et al. Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2. Nat Chem Biol. 2011 Apr;7(4):203-5. Supplementary Table: Pharmacokinetic Profile of LRRK2 Inhibitors. View Source
